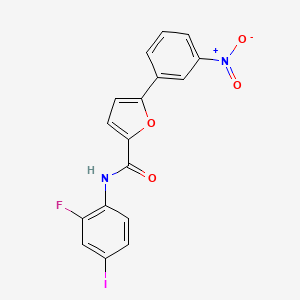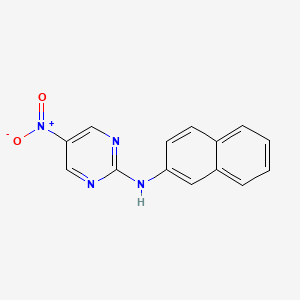![molecular formula C19H20FN3O B5089364 N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5089364.png)
N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine is a synthetic compound that has been of significant interest in scientific research. It is commonly referred to as FLY compound due to its chemical structure. FLY compound belongs to a class of compounds known as designer drugs, which are created in laboratories to mimic the effects of other drugs. FLY compound has been found to have a wide range of potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
FLY compound acts as a partial agonist of the serotonin 5-HT2A receptor. This means that it binds to the receptor and activates it, but not to the same extent as a full agonist. The activation of the receptor by FLY compound leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes.
Biochemical and Physiological Effects:
FLY compound has been found to have various biochemical and physiological effects. The compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation and cognition. FLY compound has also been found to increase the activity of certain brain regions, including the prefrontal cortex and the hippocampus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FLY compound has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the serotonin 5-HT2A receptor, making it a useful tool for studying the function of this receptor. However, one limitation is that the compound is relatively new, and its effects on the brain are not well understood. Additionally, the compound has not been extensively tested for its safety, which could limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research involving FLY compound. One potential avenue of research is to investigate the effects of the compound on different brain regions and neurotransmitter systems. Another potential direction is to explore the potential therapeutic applications of FLY compound, particularly in the treatment of mood disorders such as depression and anxiety. Finally, more research is needed to understand the safety profile of FLY compound, particularly its potential for abuse and addiction.
Métodos De Síntesis
FLY compound is synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis of FLY compound is complex and requires advanced knowledge of organic chemistry. The process involves the use of reagents such as sodium hydride, 3-fluorobenzyl bromide, and 5-amino-1,2,4-oxadiazole. The final product is purified using chromatography techniques to ensure its purity.
Aplicaciones Científicas De Investigación
FLY compound has been of significant interest in scientific research due to its potential applications in the field of neuroscience. The compound has been found to have a high affinity for certain receptors in the brain, particularly the serotonin 5-HT2A receptor. This receptor is involved in various physiological processes, including mood regulation, perception, and cognition.
Propiedades
IUPAC Name |
N-[[3-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-23(11-10-15-6-3-2-4-7-15)14-19-21-18(22-24-19)13-16-8-5-9-17(20)12-16/h2-9,12H,10-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWNBNMOYHDFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=NC(=NO2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(4-bromobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5089292.png)

![4-(4-ethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5089303.png)
![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)
![methyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5089313.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B5089326.png)
![5-{2-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089341.png)
![2-(4-methylphenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5089345.png)

![2-[{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(2-thienylmethyl)amino]ethanol](/img/structure/B5089350.png)
![N-(4-iodophenyl)-6-(1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5089355.png)
![[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5089361.png)
![4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5089368.png)
![7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5089380.png)